molecular formula C13H11ClN2O3S B5155371 methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate

Cat. No. B5155371
M. Wt: 310.76 g/mol
InChI Key: ZGFMCDPWJJHELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of thiophene carboxamides and has been extensively researched for its unique properties.

Mechanism of Action

The mechanism of action of methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its cytotoxic effects by inducing DNA damage and inhibiting the cell cycle progression. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new anticancer drugs. However, one of the major limitations of using this compound is its potential toxicity to normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. One of the major areas of research is in the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its anticancer activity. Furthermore, studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

The synthesis of methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate involves the reaction of 3-chloroaniline with methyl 2-bromo-3-thiophenecarboxylate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

Methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been extensively researched for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against cancer cells and can induce apoptosis in cancer cells.

properties

IUPAC Name

methyl 3-[(3-chlorophenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-19-12(17)11-10(5-6-20-11)16-13(18)15-9-4-2-3-8(14)7-9/h2-7H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFMCDPWJJHELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(3-chlorophenyl)carbamoyl]amino}thiophene-2-carboxylate

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